Maralixibat - 716313-53-0

Maralixibat

Catalog Number: EVT-273695
CAS Number: 716313-53-0
Molecular Formula: C40H56N3O4S+
Molecular Weight: 675.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maralixibat (also known as SHP625, LUM001, and lopixibat) is an ileal bile acid transporter inhibitor, like [odevixibat]. Maralixibat is indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome. Previously, patients with cholestatic pruritus associated with Alagille syndrome were treated with antihistamines, [rifampin], [ursodeoxycholic acid], [cholestyramine], [naltrexone], and [sertraline] alone or in combination. No clinical trials have been performed to assess the efficacy of these treatments for cholestatic pruritus and treatments were given based on a prescriber's clinical experience. Surgical interventions such as partial external bile diversion and ileal exclusion have also been used as treatments. Maralixibat represents the first FDA-approved treatment for cholestatic pruritus in patients with Alagille syndrome. It was granted FDA approval on 29 September 2021. In October 2022, the EMA's Committee for Medicinal Products for Human Use (CHMP) recommended maralixibat be granted marketing authorization for the treatment of cholestatic pruritus in patients with Alagille syndrome: it was granted marketing authorization in Europe on 13 December 2022. On July 21, 2023, maralixibat was also approved by Health Canada.
Maralixibat is an Ileal Bile Acid Transporter Inhibitor. The mechanism of action of maralixibat is as an Ileal Bile Acid Transporter Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor.
Maralixibat is an orally available inhibitor of the ileal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease including Alagille syndrome without cirrhosis. Maralixibat is associated with transient serum enzyme fluctuations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.
See also: Maralixibat Chloride (has salt form).
Overview

Maralixibat is a novel therapeutic agent primarily recognized for its role as a selective inhibitor of the ileal bile acid transporter. It is particularly significant in treating cholestatic pruritus associated with progressive familial intrahepatic cholestasis and Alagille syndrome. The compound has been developed to mitigate severe itching and other symptoms related to bile acid accumulation in patients with these conditions.

Source and Classification

Maralixibat is classified as a bile acid transporter inhibitor, specifically targeting the ileal bile acid transporter. Its mechanism involves reducing the reabsorption of bile acids in the intestine, which subsequently decreases their levels in the serum. This action helps alleviate symptoms associated with cholestasis, a condition characterized by impaired bile flow.

Synthesis Analysis

Methods and Technical Details

The synthesis of maralixibat involves several key steps that ensure the production of high-purity crystalline forms. The processes described in patent literature detail methods for creating intermediates and solid forms of maralixibat, emphasizing the importance of purity and crystallinity in pharmaceutical applications.

  1. Crystallization Techniques: The synthesis includes crystallization from various solvents to achieve desired solid forms.
  2. Purification Steps: Techniques such as recrystallization and chromatographic methods are employed to enhance purity levels.
  3. Characterization: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the identity and purity of synthesized maralixibat .
Molecular Structure Analysis

Structure and Data

Maralixibat’s molecular formula is C25_{25}H38_{38}N2_{2}O6_{6}S, indicating a complex structure with multiple functional groups that contribute to its pharmacological activity.

  • Molecular Weight: Approximately 462.65 g/mol.
  • Structural Features: The compound features a unique arrangement of carbon chains, hydroxyl groups, and a sulfonamide moiety, which are crucial for its interaction with the ileal bile acid transporter.

The three-dimensional structure can be analyzed using computational modeling techniques to predict its binding affinity and interaction dynamics with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Maralixibat undergoes specific chemical reactions that facilitate its function as an inhibitor of the ileal bile acid transporter. These reactions primarily involve:

  1. Binding Interactions: Maralixibat binds selectively to the ileal bile acid transporter, inhibiting its function.
  2. Metabolic Stability: The compound exhibits minimal systemic absorption, which is advantageous for targeted action within the gastrointestinal tract without significant systemic exposure.
  3. Degradation Pathways: Studies on metabolic pathways indicate that maralixibat is primarily excreted unchanged in feces, highlighting its stability within the gastrointestinal environment .
Mechanism of Action

Process and Data

The mechanism by which maralixibat exerts its therapeutic effects involves several key steps:

  1. Inhibition of Bile Acid Reabsorption: By blocking the ileal bile acid transporter, maralixibat prevents the reabsorption of bile acids from the intestine back into circulation.
  2. Reduction of Serum Bile Acids: This inhibition leads to decreased serum bile acid levels, alleviating symptoms such as pruritus.
  3. Impact on Liver Function: Long-term use has been associated with improved liver function parameters in patients with cholestatic diseases .

Clinical studies have demonstrated significant reductions in serum bile acids and improvements in quality of life metrics among treated patients.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Maralixibat possesses distinct physical and chemical properties that influence its formulation and therapeutic efficacy:

  • Solubility: Poorly soluble in water but soluble in organic solvents, which impacts its delivery method.
  • Stability: Exhibits stability under various pH conditions typical of gastrointestinal environments.
  • Melting Point: Detailed studies reveal a melting point indicative of crystalline purity, essential for consistent dosing in pharmaceutical formulations.

These properties are critical for developing effective dosage forms that ensure optimal bioavailability .

Applications

Scientific Uses

Maralixibat's primary application lies within clinical settings for treating cholestatic pruritus associated with specific liver diseases:

  1. Treatment of Cholestatic Pruritus: Approved for use in patients with Alagille syndrome and progressive familial intrahepatic cholestasis.
  2. Research Applications: Ongoing studies are exploring additional therapeutic uses, including potential applications in other liver-related disorders or conditions characterized by altered bile acid metabolism.

Furthermore, research continues into understanding maralixibat's broader implications on gastrointestinal health and liver disease management .

Molecular Mechanisms of Action

Inhibition of Ileal Bile Acid Transporter (IBAT/SLC10A2)

Structural Basis of IBAT Inhibition by Maralixibat

Maralixibat is a small molecule (molecular weight: 674.96 g/mol; chemical formula: C₄₀H₅₆N₃O₄S) designed as a highly selective, competitive inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT) or SLC10A2 [1] [7] [9]. Its molecular structure features a cyclic benzenesulfonic acid core that mimics the steroidal structure of bile acids, enabling high-affinity binding to the transporter's substrate recognition site [8]. The compound contains a cationic quaternary ammonium group that electrostatically interacts with negatively charged residues within IBAT's substrate-binding pocket, while its hydrophobic side chains (including dibutyl and dimethylamino groups) facilitate insertion into the transporter's transmembrane domains [7] [8]. This specific structural configuration allows maralixibat to block the sodium-dependent co-transport mechanism essential for bile acid reabsorption, without being significantly absorbed systemically due to its low oral bioavailability [1] [9].

Table 1: Structural Features of Maralixibat Relevant to IBAT Inhibition

Structural ElementChemical CharacteristicsRole in IBAT Inhibition
Cyclic benzenesulfonic acidHydrophobic core with polar sulfonate groupMimics bile acid conformation for competitive binding
Quaternary ammonium groupPositively charged nitrogen centerElectrostatic interaction with transporter binding pocket
Dibutyl hydrophobic chainsAlkyl side chains (C₄H₉)Membrane insertion and stabilization
Dimethylamino group-N(CH₃)₂ substituentEnhanced binding affinity to IBAT allosteric sites
Chiral centersR-configuration at C4 and C5 positionsStereoselective binding to transporter

Impact on Enterohepatic Bile Acid Recirculation Dynamics

By inhibiting IBAT in the terminal ileum, maralixibat disrupts the enterohepatic circulation (EHC) of bile acids—a critical pathway where approximately 95% of intestinal bile acids are normally reabsorbed and returned to the liver via portal circulation [1] [7]. Pharmacological inhibition reduces bile acid reabsorption by 50-70%, significantly increasing fecal bile acid excretion by 1.6-8 times baseline levels depending on dose and patient population [7]. This interruption creates a bile acid sink in the intestinal lumen, depleting the circulating bile acid pool by up to 80% and reducing hepatic bile acid load [7] [9]. The resultant decrease in bile acid return to hepatocytes via the portal vein diminishes the substrate availability for resecretion into bile, thereby breaking the cycle of bile acid accumulation in cholestatic conditions [1] [6]. This mechanism is particularly crucial in cholestatic liver diseases where impaired canalicular excretion exacerbates systemic and hepatic bile acid accumulation [3] [6].

Downstream Effects on Farnesoid X Receptor (FXR) Signaling

Modulation of Bile Acid Synthesis via CYP7A1 Suppression

The reduction in ileal bile acid reabsorption induced by maralixibat significantly impacts the regulation of bile acid synthesis through the farnesoid X receptor (FXR) pathway. With diminished bile acid return to hepatocytes, there is reduced FXR activation in the liver—a nuclear receptor that normally inhibits bile acid synthesis when bound by bile acids [7] [9]. Consequently, the inhibition of IBAT leads to decreased FXR-mediated suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway [7]. This results in increased CYP7A1 activity and enhanced conversion of cholesterol to bile acids, as evidenced by significant elevations (1.3-5.3 fold) in the serum biomarker 7α-hydroxy-4-cholesten-3-one (C4) in clinical studies [7]. Paradoxically, despite increased synthesis, the net effect remains reduced systemic bile acid levels due to the profound increase in fecal excretion [7] [9].

Fibroblast Growth Factor 19 (FGF19)-Mediated Feedback Pathways

Maralixibat's inhibition of ileal bile acid reabsorption also disrupts the enterokine-mediated feedback regulation of hepatic bile acid production. Under normal physiological conditions, bile acids absorbed in the ileum activate FXR in enterocytes, triggering synthesis and release of fibroblast growth factor 19 (FGF19) into portal circulation [7] [9]. FGF19 then binds to hepatic FGFR4/β-Klotho receptors to suppress CYP7A1 transcription via JNK signaling. Maralixibat treatment reduces ileal FXR activation by limiting bile acid availability, resulting in significantly decreased FGF19 production (by 64-85% in clinical trials) [7]. The diminished FGF19 signaling further amplifies CYP7A1 expression and bile acid synthesis, creating a compensatory mechanism that partially offsets the reduced bile acid pool size while maintaining the net reduction in systemic bile acid concentrations [7] [9].

Systemic Bile Acid Homeostasis Alterations

Reduction in Serum Bile Acid (sBA) Concentrations

Maralixibat therapy produces clinically significant reductions in serum bile acid (sBA) concentrations through its targeted action on intestinal reabsorption. In the pivotal ICONIC trial involving Alagille syndrome (ALGS) patients, maralixibat treatment (380 µg/kg/day) reduced mean sBA levels by 88 µmol/L (31%) from baseline (283 μmol/L) after 18 weeks of treatment [2] [9]. This reduction was sustained long-term, with patients demonstrating a 181 µmol/L decrease from baseline at week 204 [9]. The drug's efficacy exhibits genotype-dependent variability, as demonstrated in the INDIGO study for progressive familial intrahepatic cholestasis (PFIC): patients with non-truncating BSEP mutations (nt-BSEP) achieved sBA reductions >75% or concentrations <102 μmol/L, while those with truncating mutations (t-BSEP) or FIC1 deficiency showed minimal response [6]. This differential effect underscores the dependence of maralixibat's mechanism on residual hepatobiliary transport function.

Table 2: Serum Bile Acid (sBA) Reductions in Clinical Trials

Study PopulationTrialTreatment DurationsBA ReductionResponder Rate
Alagille SyndromeICONIC (N=31)18 weeks-88 µmol/L (-31%)48% (≥50% reduction)
nt-BSEP PFICINDIGO (N=19)72 weeks>75% from baseline37% (7/19 patients)
t-BSEP/FIC1 PFICINDIGO (N=14)72 weeksMinimal change0%

Hepatic and Intestinal Compartmentalization of Bile Acid Flux

Maralixibat fundamentally redistributes bile acid flux between hepatic, systemic, and intestinal compartments. By blocking ileal reabsorption, it shifts bile acid excretion from the biliary route to fecal elimination, with studies showing that 94% of maralixibat-associated fecal radioactivity consists of unchanged drug and its metabolites, while only 0.066% appears in urine [1] [7]. This creates a compartmental shift where hepatic bile acid uptake via NTCP (SLC10A1) decreases due to reduced portal bile acid load, while basolateral efflux transporters (MRP3, MRP4, OSTα/β) may be upregulated to enhance alternative excretion pathways [7]. The intestinal compartment experiences increased luminal bile acid concentrations, which may activate TGR5 receptors on enteroendocrine cells and intestinal motility, potentially contributing to the observed gastrointestinal effects [7]. Importantly, minimal systemic absorption of maralixibat (<1% bioavailability) confines its action predominantly to the intestinal compartment, limiting direct hepatic exposure [1] [9].

Table 3: Compartmental Shifts in Bile Acid Flux with Maralixibat

Biological CompartmentPrimary Change in Bile Acid FluxKey Transporters Affected
Terminal IleumReduced absorption (50-70% decrease)IBAT/SLC10A2 inhibition
EnterocyteDecreased FXR activationReduced FGF19 production
Portal CirculationDiminished bile acid return (↓50-80%)Reduced NTCP-mediated uptake
HepatocyteIncreased synthesis (↑C4 1.3-5.3x)CYP7A1 upregulation
Systemic CirculationReduced serum bile acids (↓31-75%)Altered protein binding (91% bound)
ColonIncreased luminal concentrationsTGR5 receptor activation

The molecular mechanisms of maralixibat demonstrate a sophisticated pharmacological approach to modulating bile acid homeostasis. By specifically targeting ileal reabsorption, it initiates a cascade of effects that rebalance bile acid synthesis, distribution, and elimination—offering a targeted therapeutic strategy for cholestatic disorders characterized by bile acid accumulation.

Properties

CAS Number

716313-53-0

Product Name

Maralixibat

IUPAC Name

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol

Molecular Formula

C40H56N3O4S+

Molecular Weight

675.0 g/mol

InChI

InChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1

InChI Key

STPKWKPURVSAJF-LJEWAXOPSA-N

SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

Solubility

Soluble in DMSO

Synonyms

Maralixibat; SHP-625; SHP625; SHP 625

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

Isomeric SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.